molecular formula C14H11N3O B1678702 2-Amino-5-benzoylbenzimidazole CAS No. 52329-60-9

2-Amino-5-benzoylbenzimidazole

Cat. No. B1678702
CAS RN: 52329-60-9
M. Wt: 237.26 g/mol
InChI Key: GPMHHSJZGVOEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-benzoylbenzimidazole, also known as aminomebendazole or ambz CPD, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups .


Synthesis Analysis

The synthesis of 2-Amino-5-benzoylbenzimidazole involves several complexes with Mn(II) and Co(II) using different anions, Cl–, Br–, I–, NO3−, CH3COO–, HCOO–, ClO4− and SO42−. These have been isolated as stable, non-hygroscopic solids .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-benzoylbenzimidazole consists of a benzene ring fused to an imidazole ring (a five-member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .


Chemical Reactions Analysis

Several complexes of 2-Amino-5-benzoylbenzimidazole with Mn(II) and Co(II) using different anions have been isolated as stable, non-hygroscopic solids .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-benzoylbenzimidazole include a molecular weight of 237.26, a density of 1.1513 (rough estimate), a melting point of 176-185°C, a boiling point of 379.79°C (rough estimate), and a refractive index of 1.5700 (estimate) .

Scientific Research Applications

Chromatographic Analysis

2-Amino-5-benzoylbenzimidazole has been identified as a major degradation product of the drug mebendazole, which is used as an anthelmintic. A high-performance liquid chromatography method was developed to determine mebendazole and its degradation product in pharmaceutical dosage forms. This method is considered selective, accurate, repeatable, and reproducible, and can be used as a stability indicating method for mebendazole in pharmaceuticals (Al-Kurdi et al., 1999).

Antitumor Properties

2-Amino-5-benzoylbenzimidazole derivatives have been evaluated for their antitumor properties. For example, novel 2-(4-aminophenyl)benzothiazoles with selective and potent antitumor properties have been synthesized. These compounds, including 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, showed promising results in in vitro and in vivo models against breast and ovarian tumors, highlighting the potential of these compounds in cancer therapy (Bradshaw et al., 2002).

DNA Interaction and Cytotoxicity

Substituted 2,5'-Bi-1H-benzimidazoles, which include 2-amino-5-benzoylbenzimidazole derivatives, have been studied for their ability to inhibit topoisomerase I and their cytotoxicity toward human lymphoblast cell lines. These studies are essential for understanding the interaction of these compounds with DNA and their potential therapeutic applications (Kim et al., 1996).

Medical Implications

Benzimidazole derivatives, including 2-amino-5-benzoylbenzimidazole, have been studied extensively for their medical implications. These compounds have been found to interact with DNA and interfere with several DNA-associated processes, making them significant in medicinal chemistry. They have applications in areas like antihelminthic, antacid, and antibacterial drug development (Bhattacharya & Chaudhuri, 2008).

Corrosion Inhibition

The inhibitive action of benzimidazole derivatives, including 2-amino-5-benzoylbenzimidazole, against the corrosion of iron in hydrochloric acid solutions has been studied. These compounds have been found to suppress both cathodic and anodic processes of iron corrosion, indicating their potential as corrosion inhibitors in industrial applications (Khaled, 2003).

Antimycotic Activity

(S)-2-Aminoalkylbenzimidazole derivatives have been found to be effective against Candida spp. at low micromolar concentrations. These compounds, including (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole, have shown selectivity in antimycotic activity against Candida species, indicating their potential as antimycotic agents (Bauer et al., 2011).

Future Directions

Future research could focus on the development of new methods for sensitive quantification of mebendazole in the presence of degraded product . Additionally, the synthesis of new complexes of 2-Amino-5-benzoylbenzimidazole with different anions could be explored .

properties

IUPAC Name

(2-amino-3H-benzimidazol-5-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMHHSJZGVOEFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200353
Record name R-18986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-benzoylbenzimidazole

CAS RN

52329-60-9
Record name Aminomebendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52329-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminomebendazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-18986
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70200353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52329-60-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name R-18986
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 50 g of 2-amino-1-isopropylsulfonyl-5-benzoylbenzimidazole was heated in 300 ml of acetone and 500 ml of water with 350 ml of 1N sodium hydroxide on a steam bath for two hours. The heating was continued to remove the acetone. Afterwards the solution was cooled to room temperature with stirring. When the cleavage was complete, the precipitate title compound was filtered and washed with water. m/e=237, 160, 105, 77.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-benzoylbenzimidazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-benzoylbenzimidazole
Reactant of Route 3
Reactant of Route 3
2-Amino-5-benzoylbenzimidazole
Reactant of Route 4
2-Amino-5-benzoylbenzimidazole
Reactant of Route 5
2-Amino-5-benzoylbenzimidazole
Reactant of Route 6
2-Amino-5-benzoylbenzimidazole

Citations

For This Compound
47
Citations
T Ravindranathan, RD Wakharkar… - Organic Preparations …, 1987 - Taylor & Francis
… Recently we reported’ a method for the preparation of 2-amino-5-benzoylbenzimidazole (1). … The acylation of 2-amino-5-benzoylbenzimidazole with methyl chloroformate using …
Number of citations: 7 www.tandfonline.com
Z Al-Kurdi, T Al-Jallad, A Badwan, AMY Jaber - Talanta, 1999 - Elsevier
… In conclusion, all the above evidences indicate that the degradation product could be 2-amino-5-benzoylbenzimidazole (Scheme 1). This compound was reported to be one of the major …
Number of citations: 86 www.sciencedirect.com
T Ravindranathan, RD Wakharkar… - Organic Preparations …, 1986 - Taylor & Francis
We found that the presence of ammonium chloride in a particular ratio provided a clean product in high yield, which can be used further without recrystallization. The reactivity of 2-chloro…
Number of citations: 7 www.tandfonline.com
TC Devi, R Krishnan, AS Kunju - Asian Journal of Chemistry, 2005 - hero.epa.gov
… synthesis; complexes; Mn(II) and Co(II); 2-amino-5-benzoylbenzimidazole …
Number of citations: 4 hero.epa.gov
BBC Holanda, RT Alarcon, RB Guerra… - Journal of Analytical and …, 2018 - Elsevier
… ( 1 H NMR), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and powder X-ray diffraction (PXRD) indicated the formation of 2-amino-5-benzoylbenzimidazole (…
Number of citations: 10 www.sciencedirect.com
PA Braithwaite, MS Roberts, RJ Allan… - European journal of …, 1982 - Springer
… The plasma AUCTs for the major metabolites of mebendazole (methyl 5-(a-hydroxybenzyl)-2-benzimidazole carbamate and 2-amino-5 benzoylbenzimidazole) were about five times the …
Number of citations: 107 link.springer.com
AB Ahmed, HA Batakoushy… - Journal of AOAC …, 2023 - academic.oup.com
… Successful application of the proposed methods was revealed by the simultaneous analysis of MBZ and its major degradation product, 2-amino-5-benzoylbenzimidazole (ABB). The …
Number of citations: 4 academic.oup.com
S Ram, M Skinner, D Kalvin, DS Wise… - Journal of medicinal …, 1984 - ACS Publications
… silica gel60 F254 (460 g, column size 5 X 40 cm), eluting with CHCl3/MeOH (4:1, v:v) (25-mL fractions, flow rate of 1.5 mL/min) to furnish 2.1 g (52%) of 2-amino-5benzoylbenzimidazole …
Number of citations: 17 pubs.acs.org
AI Krotov, MO Kolosova, SA Tret'yakov… - … i Parazitarnye Bolezni, 1979 - cabdirect.org
… Besides mebendazole, parbendazole, fenbendazole and a metabolite of mebendazole (G-1029; 2-amino-5-benzoylbenzimidazole), compounds investigated included those with the …
Number of citations: 0 www.cabdirect.org
P Gao, P Zhang, Y Guo, Z He, Y Dong, Y Tang, F Guan… - Foods, 2021 - mdpi.com
… is 10 μg/kg in the European Union [7] and the United States [8], and the MRL for MBZ and its two metabolites, 5-hydroxymebendazole (HMBZ) and 2-amino-5-benzoylbenzimidazole (…
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.